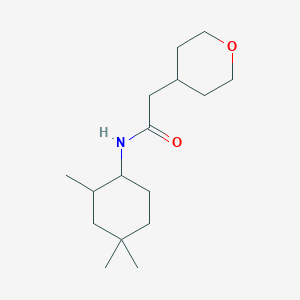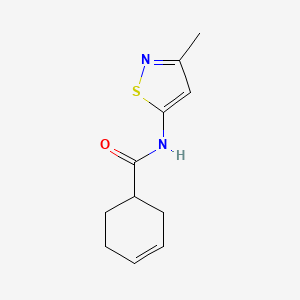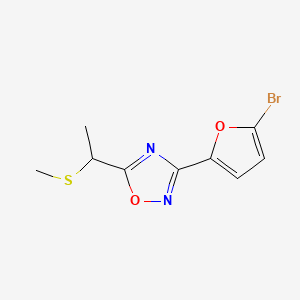
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide, also known as FTY720 or fingolimod, is a synthetic compound used in scientific research. It was first synthesized in 1992 by Japanese researchers and was later developed as a drug for the treatment of multiple sclerosis. However, in
Mechanism of Action
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide exerts its effects by binding to sphingosine-1-phosphate receptors on lymphocytes, causing their internalization and subsequent degradation. This leads to a decrease in the number of circulating lymphocytes and a reduction in their ability to migrate to inflammatory sites. This compound also modulates the activity of dendritic cells, leading to a decrease in their ability to activate T cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It reduces the number of circulating lymphocytes, leading to a decrease in inflammation. This compound also modulates the activity of dendritic cells, leading to a decrease in their ability to activate T cells. Additionally, this compound has been shown to have neuroprotective effects and may be effective in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also relatively easy to synthesize and has been extensively studied in animal models. However, this compound has some limitations for lab experiments. It is not selective for specific immune cell types and may have off-target effects. Additionally, this compound has poor solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be effective in slowing the progression of these diseases. Additionally, this compound may have potential applications in cancer immunotherapy. It has been shown to modulate the activity of dendritic cells and may be effective in enhancing the immune response to cancer cells. Finally, this compound may have potential applications in the treatment of viral infections. It has been shown to modulate the activity of dendritic cells and may be effective in enhancing the immune response to viral infections.
Synthesis Methods
The synthesis of 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide involves several steps, including the reaction of 2-fluorophenol with 1,4-dibromobutane to form 2-(2-fluorophenoxy)butane-1,4-dibromide. The next step involves the reaction of the dibromide with potassium tert-butoxide to form 2-(2-fluorophenoxy)but-2-ene-1,4-diol. The final step involves the reaction of the diol with N-(tert-butoxycarbonyl)-4-amino-1,2-oxazolidine to form this compound.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been extensively used in scientific research due to its immunomodulatory properties. It acts as a sphingosine-1-phosphate receptor agonist and modulates the immune response by inhibiting the egress of lymphocytes from lymphoid organs. This compound has been shown to be effective in the treatment of autoimmune diseases such as multiple sclerosis, psoriasis, and rheumatoid arthritis.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO3/c1-4-16(23-17-8-6-5-7-15(17)19)18(21)20(13(2)3)14-9-11-22-12-10-14/h5-8,13-14,16H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHELSTBHVNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C1CCOCC1)C(C)C)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)


![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)
![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)

![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)
![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)

![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)

